

An In-depth Technical Guide to the Chemical Structure and Bonding of Cycloheptanone

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Compound of Interest

Compound Name: Cycloheptanone

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Introduction

Cycloheptanone, also known by its common name suberone, is a seven-membered cyclic ketone with the molecular formula $C_7H_{12}O$.^[1]^[2] As a versatile building block in organic synthesis, it serves as a key intermediate in the production of various pharmaceuticals, fragrances, and polymers.^[2] Its utility stems from the reactivity of the carbonyl group and the conformational flexibility of the seven-membered ring. This guide provides a comprehensive technical overview of the chemical structure and bonding of **cycloheptanone**, incorporating detailed spectroscopic data, experimental protocols, and visualizations of relevant chemical transformations.

Chemical Structure and Identification

Cycloheptanone is a colorless liquid with a characteristic peppermint-like odor.^[3] Its fundamental identifiers and properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	cycloheptanone	[3]
Synonyms	Suberone, Ketocycloheptane	[1][2]
Molecular Formula	C ₇ H ₁₂ O	[1]
Molecular Weight	112.17 g/mol	[1][3]
CAS Number	502-42-1	[1]

Molecular Geometry and Bonding

The seven-membered ring of **cycloheptanone** is not planar. To minimize angle and torsional strain, it adopts a puckered conformation. Computational studies and spectroscopic evidence suggest that the most stable conformation is the twist-chair.

Due to the lack of a publicly available experimental crystal structure for **cycloheptanone**, the precise bond lengths, bond angles, and dihedral angles presented below are derived from computational chemistry databases. These values provide a reliable model of the molecule's geometry in the gas phase.

Table 2.1: Computed Geometric Parameters of **Cycloheptanone** (Twist-Chair Conformation)

Parameter	Bond/Atoms	Value
Bond Lengths (Å)		
C=O	1.215	
C-C (average)	1.537	
C-H (average)	1.104	
Bond Angles (°)		
C-C-C (average)	115.8	
O=C-C (average)	122.1	
H-C-H (average)	107.5	
Selected Dihedral Angles (°)		
C-C-C-C	55.4	
O=C-C-C	-153.2	

Note: These values are based on computational models and may vary slightly from experimental values.

Spectroscopic Characterization

Spectroscopic analysis is essential for the identification and structural elucidation of **cycloheptanone**. The following sections detail the key features observed in its ^1H NMR, ^{13}C NMR, IR, and mass spectra.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **cycloheptanone** is relatively simple due to the molecule's symmetry and rapid conformational changes at room temperature, which average the signals.

Table 3.1.1: ^1H NMR Spectral Data for **Cycloheptanone**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.45	Multiplet	4H	α -protons (CH_2) adjacent to $\text{C}=\text{O}$
~1.70	Multiplet	8H	β , γ , and δ -protons (CH_2)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3.2.1: ^{13}C NMR Spectral Data for **Cycloheptanone**

Chemical Shift (δ) ppm	Assignment
~214	$\text{C}=\text{O}$ (carbonyl carbon)
~44	α -carbons (CH_2)
~30	β -carbons (CH_2)
~24	γ , δ -carbons (CH_2)

Infrared (IR) Spectroscopy

The IR spectrum of **cycloheptanone** is characterized by a strong absorption band corresponding to the carbonyl group stretching vibration.

Table 3.3.1: Key IR Absorption Bands for **Cycloheptanone**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2925	Strong	C-H stretch (aliphatic)
~2855	Strong	C-H stretch (aliphatic)
~1705	Very Strong	C=O stretch (ketone)
~1460	Medium	CH ₂ bend (scissoring)

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **cycloheptanone** results in a molecular ion peak and several characteristic fragment ions.

Table 3.4.1: Major Fragments in the Mass Spectrum of **Cycloheptanone**

m/z	Relative Intensity (%)	Proposed Fragment
112	43	[M] ⁺ (Molecular Ion)
84	32	[M - C ₂ H ₄] ⁺
68	100	[M - C ₃ H ₈] ⁺ or [C ₅ H ₈ O] ⁺
55	95	[C ₄ H ₇] ⁺ or [C ₃ H ₃ O] ⁺
41	89	[C ₃ H ₅] ⁺

Experimental Protocols

Synthesis of Cycloheptanone via Ring Expansion of Cyclohexanone with Diazomethane

This method provides a convenient route for the synthesis of **cycloheptanone** from a readily available starting material. Caution: Diazomethane is toxic and potentially explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

- **Preparation of Diazomethane Solution:** Prepare a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald®) according to established procedures.
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve cyclohexanone (1.0 eq) in diethyl ether.
- **Reaction:** Cool the cyclohexanone solution to 0 °C in an ice bath. Slowly add the ethereal solution of diazomethane (1.1 eq) dropwise to the stirred solution over 1-2 hours.
- **Quenching:** After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. Slowly add glacial acetic acid to quench the excess diazomethane until the yellow color disappears and nitrogen evolution ceases.
- **Work-up:** Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
- **Purification:** Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure **cycloheptanone**.[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

- **Sample Preparation:** Prepare a solution of **cycloheptanone** (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., 0.6-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **¹H NMR Acquisition:** Acquire the ¹H NMR spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 0-220 ppm, a relaxation delay of 2-

5 seconds, and a larger number of scans (e.g., 128 or more) to compensate for the lower natural abundance and sensitivity of the ^{13}C nucleus.

- **Data Processing:** Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CHCl_3 at 7.26 ppm for ^1H and CDCl_3 at 77.16 ppm for ^{13}C).

Infrared (IR) Spectroscopy

Protocol (Neat Liquid):

- **Sample Preparation:** Place one or two drops of pure **cycloheptanone** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- **Cell Assembly:** Place a second salt plate on top of the first, creating a thin liquid film between the plates.
- **Spectrum Acquisition:** Place the assembled salt plates into the sample holder of the IR spectrometer.
- **Background and Sample Scans:** Acquire a background spectrum of the empty sample compartment. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
- **Cleaning:** After analysis, disassemble the salt plates and clean them thoroughly with a dry solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Mass Spectrometry (MS)

Protocol (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of **cycloheptanone** into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

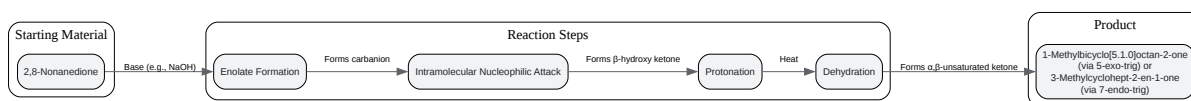
- **Mass Analysis:** The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Signaling Pathways and Experimental Workflows

Cycloheptanone is a valuable precursor in various synthetic pathways. The following diagrams, generated using the DOT language, illustrate two key transformations involving **cycloheptanone**.

Intramolecular Aldol Condensation for Cycloheptanone Ring Formation

The intramolecular aldol condensation of a dicarbonyl compound is a powerful method for the synthesis of cyclic ketones. The following workflow illustrates the formation of a substituted **cycloheptanone** from 2,8-nonanedione.

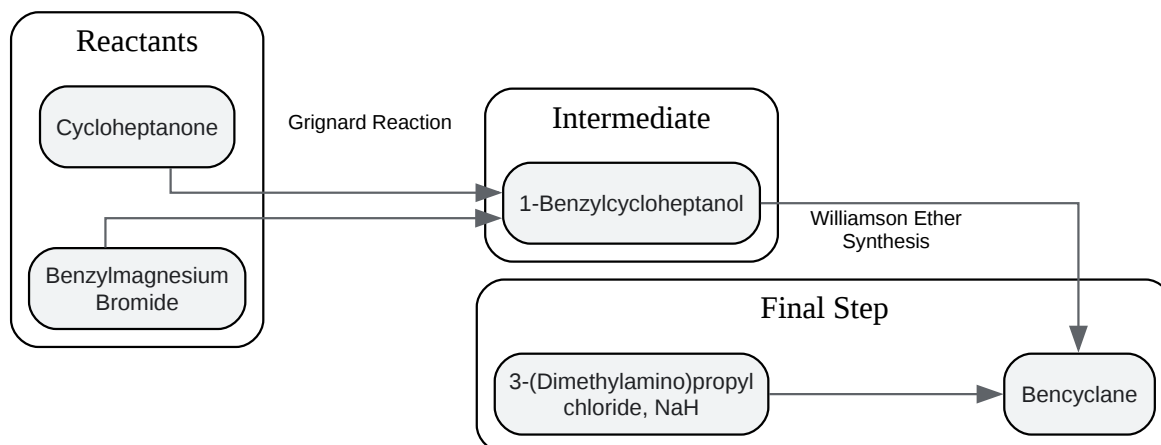


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Caption: Intramolecular aldol condensation of 2,8-nonanedione.

Synthesis of Bencyclane from Cycloheptanone

Bencyclane is a vasodilator and spasmolytic agent. Its synthesis utilizes **cycloheptanone** as a key starting material.^[6]



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Caption: Synthesis of Bencyclane from **Cycloheptanone**.

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References

- 1. Cycloheptanone [webbook.nist.gov]
- 2. Cycloheptanone - Wikipedia [en.wikipedia.org]
- 3. Cycloheptanone | C₇H₁₂O | CID 10400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. testbook.com [testbook.com]
- 6. Bencyclane - Wikipedia [en.wikipedia.org]
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